S-Methyl 2-propoxypropanethioate

Description

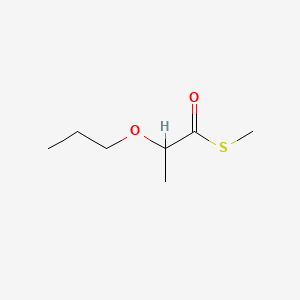

S-Methyl 2-propoxypropanethioate is a sulfur-containing thioester characterized by a propoxy group (-OCH₂CH₂CH₃) at the 2-position of a propanethioate backbone and an S-methyl group (-SCH₃) at the thioester moiety. The compound’s thioester group may influence its reactivity, solubility, and biological interactions, similar to other sulfur volatiles or bioactive esters .

Properties

CAS No. |

93940-60-4 |

|---|---|

Molecular Formula |

C7H14O2S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

S-methyl 2-propoxypropanethioate |

InChI |

InChI=1S/C7H14O2S/c1-4-5-9-6(2)7(8)10-3/h6H,4-5H2,1-3H3 |

InChI Key |

LCIGYKJDIBCNQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)C(=O)SC |

Origin of Product |

United States |

Preparation Methods

Thioester Formation via Acid Chloride and Thiol Reaction

A classical and widely used method for preparing thioesters such as this compound is the reaction of an acid chloride derivative of the corresponding carboxylic acid with a thiol (methanethiol in this case).

Synthesis of 2-propoxypropanoic acid or its acid chloride:

- The 2-propoxy substituent can be introduced by etherification of 2-hydroxypropanoic acid derivatives or by nucleophilic substitution on a suitable halogenated precursor.

- Conversion of the acid to the acid chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

-

- The acid chloride is then reacted with methanethiol (CH₃SH) in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.

- This reaction proceeds under mild conditions, yielding this compound with good selectivity.

- High yield and purity

- Straightforward reaction conditions

- Well-established in literature for thioester synthesis

Direct Esterification Using Propoxy-Substituted Carboxylic Acid and Methanethiol

An alternative method involves direct esterification of 2-propoxypropanoic acid with methanethiol under acidic catalysis.

- This method requires activation of the carboxylic acid, often by using dehydrating agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

- The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

- The process may be slower and less efficient than the acid chloride route but avoids the use of corrosive reagents.

Use of 2-Methoxypropene or Analogous Alkoxyalkenes as Intermediates

While direct literature on this compound preparation is limited, related compounds such as 2-methoxypropene are industrially prepared by catalytic cracking of 2,2-dimethoxypropane under acidic conditions. This intermediate can be used to introduce alkoxy groups in synthetic sequences leading to propoxy-substituted intermediates.

- The catalytic cracking method involves acidic ceramic fillers and co-catalysts in fixed-bed reactors.

- This approach is relevant for preparing alkoxy-substituted precursors that can be further converted to thioesters.

Data Table: Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid chloride + methanethiol | 2-propoxypropionyl chloride, CH₃SH, base | Anhydrous, mild temperature | High yield, well-established | Requires acid chloride synthesis |

| Direct esterification with methanethiol | 2-propoxypropanoic acid, CH₃SH, DCC/EDC | Anhydrous solvent, room temp to mild heating | Avoids acid chlorides | Lower yield, longer reaction time |

| Catalytic cracking of 2,2-dimethoxypropane (for intermediate) | 2,2-dimethoxypropane, acidic ceramic filler | Fixed-bed reactor, elevated temp | Industrial scale, continuous process | Energy intensive, requires catalyst |

Research Findings and Considerations

- The acid chloride route remains the most efficient and commonly used method for preparing thioesters like this compound due to its high reactivity and selectivity.

- The direct esterification method is more environmentally benign but may require optimization to improve yields.

- Industrial preparation of alkoxy-substituted intermediates such as 2-methoxypropene via catalytic cracking provides a scalable route to key building blocks, which can be adapted for propoxy analogs.

- No direct patents or detailed synthetic protocols specifically for this compound were found in the reviewed literature, indicating that synthesis is likely adapted from general thioester preparation methods.

Chemical Reactions Analysis

Types of Reactions: S-Methyl 2-propoxypropanethioate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioate group to a sulfoxide or sulfone.

Reduction: Reduction reactions can convert the thioate group to a thiol.

Substitution: This compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioates depending on the nucleophile used.

Scientific Research Applications

S-Methyl 2-propoxypropanethioate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.

Biology: Studied for its potential effects on biological systems, particularly in pest control.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of agricultural chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of S-Methyl 2-propoxypropanethioate involves its interaction with specific molecular targets. In the case of its use as an insecticide, it targets the nervous system of insects, leading to paralysis and death. The compound interferes with the normal functioning of neurotransmitters, disrupting the transmission of nerve impulses .

Comparison with Similar Compounds

Structural Analogs in Thioester Chemistry

a) S-Methyl 3-methylbutanethioate

- Structure : A simpler thioester lacking the propoxy group, with a branched methyl substituent.

- Applications : Found in microbial metabolism (e.g., cheese fermentation), contributing to sulfurous flavors such as dimethyl disulfide and methanethiol .

- Key Difference : The absence of the propoxy group reduces steric hindrance and alters volatility, making it more suitable for flavor chemistry compared to S-methyl 2-propoxypropanethioate.

b) S-Phenyl 3-hydroxy-2-phenylpropanethioate

- Structure : Features aromatic phenyl groups and a hydroxyl substituent.

- Key Difference : The aromatic and polar hydroxy groups enhance stability and hydrogen-bonding capacity, contrasting with the aliphatic propoxy group in the target compound.

c) S-Methyl 2-(propionyloxy)propanethioate

- Structure : Contains a propionyloxy (-OCOCH₂CH₃) group instead of propoxy.

- Key Difference : The ester (propionyloxy) vs. ether (propoxy) substituent alters hydrolysis susceptibility and electronic effects.

b) S-Methyl Cysteine Sulfoxide

- Structure : A sulfoxide derivative with a methylthio group.

- Applications : Promotes 100% bud break in grape cultivars, likely due to sulfur’s role in dormancy signaling .

- Contrast : The sulfoxide group (S=O) confers distinct redox properties compared to the thioester (C(=O)S) in the target compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Thioester Reactivity : The thioester group in this compound may undergo hydrolysis or transesterification, similar to S-methyl DM1, which leverages its thioester for intracellular stability .

- Sulfur’s Role : Sulfur-containing compounds like S-methyl cysteine sulfoxide and S-methyl 3-methylbutanethioate demonstrate the importance of sulfur in biological signaling and flavor volatility, suggesting analogous pathways for the target compound .

Biological Activity

S-Methyl 2-propoxypropanethioate, with the chemical formula CHOS, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is structurally related to various thioether compounds, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicine and agriculture.

Molecular Structure

- Molecular Formula : CHOS

- Molecular Weight : 162.25 g/mol

- CAS Number : 16205885

Structural Representation

The compound features a propoxy group attached to a methylthio group, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. A notable study highlighted its effectiveness against three species of Candida, suggesting its potential as an antifungal agent. The mechanism of action appears to involve disruption of the cell membrane integrity of these fungi, leading to cell lysis and death .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage. This compound was found to scavenge free radicals effectively, which could be beneficial in reducing oxidative stress-related diseases.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induces apoptosis in cancer cells, suggesting a potential role in cancer therapy. The specific pathways involved in this cytotoxicity are still under investigation but may include the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Candida species | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Study 1: Antifungal Efficacy

A comprehensive study conducted on the antifungal efficacy of this compound demonstrated significant inhibitory effects against Candida albicans and other related species. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as an antifungal treatment.

Study 2: Antioxidant Capacity

Another research effort focused on evaluating the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings revealed that this compound possesses a strong ability to reduce oxidative stress, suggesting its use in formulations aimed at combating oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.